1-[(4-bromo-2-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-bromo-2-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[321]oct-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromo-2-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phenoxy group: This involves the reaction of 4-bromo-2-chlorophenol with a suitable alkylating agent to form the phenoxy group.
Introduction of the pyrazole ring: This step involves the formation of the pyrazole ring through a cyclization reaction.
Attachment of the azabicyclo group: The azabicyclo group is introduced through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromo-2-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or pyrazole derivatives.
Scientific Research Applications
1-[(4-bromo-2-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3
Uniqueness
1-[(4-bromo-2-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[321]oct-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H22BrClN4O2 |
---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
1-[(4-bromo-2-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22BrClN4O2/c1-24-14-3-4-15(24)10-13(9-14)22-19(26)17-6-7-25(23-17)11-27-18-5-2-12(20)8-16(18)21/h2,5-8,13-15H,3-4,9-11H2,1H3,(H,22,26) |
InChI Key |
YJUUKFVBLBLAGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=NN(C=C3)COC4=C(C=C(C=C4)Br)Cl |
Origin of Product |
United States |
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